2-(5-Acetylfuran-2-yl)acetic acid
Description
Properties
Molecular Formula |
C8H8O4 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-(5-acetylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C8H8O4/c1-5(9)7-3-2-6(12-7)4-8(10)11/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
KHQNQRWGYHPCPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 5 Acetylfuran 2 Yl Acetic Acid and Analogues
Strategies for the Construction of the Furan-Acetic Acid Core
The creation of the fundamental furan-acetic acid structure is a key challenge in the synthesis of the target compound and its analogues. Researchers have explored several pathways to achieve this, starting from readily available precursors.
Derivatization of 2-Acetylfuran (B1664036) as a Precursor
A common and logical starting point for the synthesis of 2-(5-acetylfuran-2-yl)acetic acid is the modification of 2-acetylfuran. This approach leverages the existing acetyl group and the reactivity of the furan (B31954) ring to introduce the required acetic acid moiety.
The precursor, 2-acetylfuran, is commonly synthesized via the Friedel-Crafts acylation of furan with acetic anhydride (B1165640). wikipedia.orgrsc.org This electrophilic aromatic substitution reaction is a fundamental method for producing aromatic ketones. rsc.org Various catalysts have been employed to facilitate this transformation, including zinc chloride and phosphoric acid. google.comgoogle.comresearchgate.net The reaction conditions, such as temperature and the molar ratio of reactants, are crucial for optimizing the yield and selectivity of 2-acetylfuran. rsc.orggoogle.comgoogle.com For instance, using an excess of either furan or the acylating agent can lead to increased yields. google.com While traditional Lewis acids like aluminum chloride can be used, they often need to be present in stoichiometric amounts. google.com More modern approaches have utilized solid acid catalysts like H-beta zeolite, which can provide high yields and selectivity under milder conditions. rsc.org However, catalyst deactivation due to carbon deposition can be a challenge with zeolite catalysts. rsc.org An alternative continuous-flow, gas-phase synthesis using a ZrO2 catalyst has also been reported, offering a potentially more sustainable route. rsc.orgrsc.orgresearchgate.net
Table 1: Catalysts and Conditions for Friedel-Crafts Acylation of Furan
| Catalyst | Acylating Agent | Conditions | Yield of 2-Acetylfuran | Reference |
| Zinc Chloride | Acetic Anhydride | 0°C, then warmed to 50°C | 92.7% | google.com |
| 85% Phosphoric Acid | Acetic Anhydride | 25°C, then warmed to 70°C | 89.0% | google.com |
| H-beta Zeolite | Acetic Anhydride | 67°C, 2 hours | 91 mol% | rsc.org |
| ZrO2 | Acetic Acid | 350°C, gas-phase | 87% selectivity at 90% conversion | rsc.orgresearchgate.net |
| Boron trifluoride-ethyl etherate | Benzoyl Chloride | Ambient temperature | Not specified | google.com |
Introducing a carboxyl group to form the acetic acid side chain can be achieved through carboxylation reactions of 2-acetylfuran. One approach involves the alkylative carboxylation of 2-acetylfuran to form a β-ketoester, which can then be further processed. nsf.gov This method has been demonstrated to be efficient, particularly from a green chemistry perspective. nsf.gov The reaction can be carried out using a base like sodium hydride and an alkyl halide under a carbon dioxide atmosphere. nsf.gov Another strategy involves the direct carboxylation of enolizable aromatic ketones like 2-acetylfuran to form a β-ketoacid. nsf.gov This transformation can be catalyzed by amine bases such as triethylamine (B128534) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under an atmosphere of carbon dioxide. nsf.gov
Oxidation provides another avenue to the acetic acid functional group. The oxidation of various furan derivatives can lead to the formation of maleic acid, indicating the cleavage of the furan ring under certain conditions. acs.orgnih.govnih.govresearchgate.net However, more controlled oxidation can yield the desired carboxylic acid. For instance, the oxidation of 2-(benzofuran-2-yl)ethan-1-ol using Jones reagent yields 2-(benzofuran-2-yl)acetic acid. nih.gov While not directly on a furan ring, this demonstrates the principle of oxidizing a side chain to an acetic acid. In the context of furan derivatives, substituents on the ring can be oxidized to furan carboxylic acids. researchgate.net For example, furfural (B47365) has been proposed to convert to furoic acid as an intermediate during vapor-phase oxidation. researchgate.net
Functional Group Interconversions on 2-(5-Acetylfuran-2-yl)acetic acid and Structural Analogues
The chemical character of 2-(5-acetylfuran-2-yl)acetic acid is defined by three main components: the acetyl group, the carboxylic acid group, and the furan ring. Each of these offers distinct possibilities for chemical modification.
Reactivity of the Acetyl Moiety within the Furan Ring System
The acetyl group attached to the furan ring is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the furan ring, which can affect the electrophilicity of the carbonyl carbon.
One common reaction is the Friedel-Crafts acylation of furan with acetic anhydride to produce 2-acetylfuran, a key industrial process. wikipedia.orggoogle.com The acetyl group can also be introduced via the reaction of a methyl Grignard reagent with 2-furonitrile. wikipedia.org
The acetyl group itself can be a site for further reactions. For instance, it can undergo alkylation . A one-pot synthesis of an intermediate for the HIV integrase inhibitor S-1360 involves the Friedel-Crafts alkylation of 2-acetylfuran. wikipedia.org Additionally, the acetyl group can be a precursor for other functional groups. For example, reaction with aqueous sodium nitrite (B80452) can convert the acetyl group in 2-acetylfuran to a 2-furanyloxoacetic acid, an intermediate in the synthesis of the antibiotic Cefuroxime (B34974). wikipedia.org
Furthermore, the acetyl group can participate in carboxylation reactions . Studies have shown that amine bases can catalyze the carbonylation of 2-acetylfuran to form a β-ketoacid, although this often requires at least one equivalent of the amine. nsf.gov
The reactivity of the acetyl group is also demonstrated in its reactions with hydroxyl radicals, where H-abstraction from the methyl group of the acetyl moiety is a significant reaction channel, especially at higher temperatures. nih.gov
| Starting Material | Reagents | Product | Reaction Type |
| Furan | Acetic anhydride | 2-Acetylfuran | Friedel-Crafts Acylation wikipedia.orggoogle.com |
| 2-Furonitrile | Methyl Grignard reagent | 2-Acetylfuran | Grignard Reaction wikipedia.org |
| 2-Acetylfuran | 4-Fluorobenzyl chloride, ZnCl₂ | Intermediate for S-1360 | Friedel-Crafts Alkylation wikipedia.org |
| 2-Acetylfuran | Aqueous sodium nitrite | 2-Furanyloxoacetic acid | Oxidation wikipedia.org |
| 2-Acetylfuran | CO₂, Amine base | β-Ketoacid | Carboxylation nsf.gov |
Transformations Involving the Carboxylic Acid Group
The carboxylic acid group in 2-(5-acetylfuran-2-yl)acetic acid and its analogues is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives. Common transformations include esterification, amidation, and reduction.
Esterification , the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, yields an ester. solubilityofthings.com This is a fundamental reaction for modifying the properties of the parent acid. For example, the conversion of furan-2,5-dicarboxylic acid to its dimethyl ester, dimethyl 2,5-furandicarboxylate, is a crucial step in the production of bio-based polyesters. researchgate.net
Amidation involves the reaction of the carboxylic acid group with an amine to form an amide. solubilityofthings.com This transformation is significant in the synthesis of biologically active molecules. For instance, furan-2-carboxylic acid can be converted to N-[2,5-dimethoxy-4-[(4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide, a compound with potential pharmaceutical applications. ontosight.ai
Reduction of the carboxylic acid group can lead to the formation of a primary alcohol. wikipedia.orglibretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as weaker reagents like sodium borohydride (B1222165) are generally ineffective. libretexts.org
The presence of the carboxylic acid group can also influence the reactivity of the furan ring itself. Studies have shown that carboxylation can enhance the fragmentation of the furan ring upon electron attachment. nih.gov
| Starting Functional Group | Reagents | Resulting Functional Group | Reaction Type |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Esterification solubilityofthings.com |
| Carboxylic Acid | Amine | Amide | Amidation solubilityofthings.com |
| Carboxylic Acid | LiAlH₄ | Primary Alcohol | Reduction libretexts.org |
Chemical Reactions of the Furan Ring System in Related Compounds
The furan ring is an electron-rich aromatic system, making it susceptible to various chemical reactions, particularly electrophilic substitution. wikipedia.orgchemicalbook.com However, its aromaticity is modest compared to benzene, which contributes to its lability and tendency to undergo ring-opening reactions under certain conditions. wikipedia.orgpharmaguideline.com The presence of substituents can significantly influence the reactivity and stability of the furan ring. pharmaguideline.comnih.gov
Amide bonds, including those in furan derivatives, can be hydrolyzed to yield a carboxylic acid and an amine. libretexts.org This reaction is typically carried out by heating the amide in an aqueous solution with either an acid or a base. libretexts.orgbyjus.com The hydrolysis is generally considered irreversible because under acidic conditions, the resulting amine is protonated, and under basic conditions, the carboxylic acid is deprotonated. libretexts.org
The mechanism of acid-catalyzed amide hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com This is followed by the nucleophilic attack of water. youtube.com In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org
In biological systems, the hydrolysis of amide bonds, such as those in proteins, is catalyzed by enzymes like proteases. libretexts.org
The carbonyl group, whether it be an aldehyde, ketone, or part of a carboxylic acid or ester, is a common feature in furanic structures and can be reduced to an alcohol. wikipedia.orglscollege.ac.in The choice of reducing agent is crucial and depends on the specific carbonyl-containing functional group.
Aldehydes and ketones can be readily reduced to primary and secondary alcohols, respectively, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgfiveable.me The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.orglscollege.ac.in
Carboxylic acids and esters are less reactive towards reduction and typically require a stronger reducing agent like LiAlH₄ to be converted to primary alcohols. wikipedia.orglibretexts.org NaBH₄ is generally not strong enough for these transformations. libretexts.org
Complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can be achieved through methods like the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). masterorganicchemistry.com Catalytic hydrogenation can also be employed for carbonyl reduction, often requiring high pressure and temperature. masterorganicchemistry.com
| Carbonyl Functional Group | Reducing Agent(s) | Product |
| Aldehyde | NaBH₄, LiAlH₄ | Primary Alcohol libretexts.orgfiveable.me |
| Ketone | NaBH₄, LiAlH₄ | Secondary Alcohol libretexts.orgfiveable.me |
| Carboxylic Acid | LiAlH₄ | Primary Alcohol libretexts.org |
| Ester | LiAlH₄ | Primary Alcohol libretexts.org |
| Aldehyde/Ketone | Hydrazine, KOH (Wolff-Kishner) | Alkane (Methylene group) masterorganicchemistry.com |
| Aldehyde/Ketone | Zn(Hg), HCl (Clemmensen) | Alkane (Methylene group) masterorganicchemistry.com |
Condensation Reactions Leading to Larger Molecular Architectures
Condensation reactions are pivotal in expanding the molecular framework of furan derivatives. For analogues of 2-(5-acetylfuran-2-yl)acetic acid, such as 2-acetylfuran, these reactions serve as a gateway to a diverse range of larger and more complex molecules. A notable example is the Claisen-Schmidt condensation, where 2-acetylpyridine, a nitrogen-containing analogue of 2-acetylfuran, reacts with 2-formylpyridine to yield 1,3-bis(pyridin-2-yl)prop-2-en-1-one. This reaction highlights the potential of the acetyl group on the furan ring to participate in base-catalyzed condensations with aldehydes, leading to the formation of α,β-unsaturated ketones, which are valuable precursors for various heterocyclic compounds.
Further demonstrating the versatility of furan-based condensation reactions, (E)-1-hetaryl-2-propen-1-ones can be prepared by condensing 2-acetylfuran with various aldehydes. These products can then undergo Michael additions with malononitrile (B47326) to form substituted nicotinonitriles, effectively building upon the furan core to create more intricate molecular architectures.
A multicomponent reaction involving acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid showcases a sophisticated one-pot synthesis that leads to a complex benzofuran (B130515) acetic acid derivative. This process involves initial condensation followed by cyclization and intramolecular rearrangement, illustrating how multiple simple molecules can be strategically combined to construct elaborate structures. While not directly involving 2-(5-acetylfuran-2-yl)acetic acid, this methodology suggests that the acetyl and acetic acid moieties on the furan ring could be leveraged in similar multicomponent strategies to generate novel, high-value compounds.
Catalytic Approaches in the Synthesis of Furan-Substituted Acids
The synthesis of furan-substituted acids is greatly influenced by the choice of catalyst, which can dictate reaction efficiency, selectivity, and environmental footprint.
Role of Metal Salt Catalysis in Furanic Acid Production
Metal salts play a crucial role as catalysts in the production of furanic acids. Historically, the oxidation of furfural to furoic acid has been achieved using gaseous oxygen with a catalyst composed mainly of silver. However, due to the high cost and susceptibility to poisoning of silver-based catalysts, alternative systems have been developed. An improved process utilizes a catalyst comprising a major proportion of a base metal oxide, such as copper oxide, and a minor proportion of a noble metal oxide in an alkaline aqueous medium. This method allows for the continuous regeneration of the catalyst and produces furoic acid in high yields.
The following table provides an overview of a typical catalytic system for the oxidation of furfural to furoic acid.
| Catalyst Composition | Reactants | Reaction Conditions | Product | Yield |
| Copper Oxide (major), Silver Oxide (minor) | Furfural, Oxygen, Sodium Hydroxide | Aqueous medium | Sodium Furoate | 93% (of isolated Furoic Acid after acidification) |
This approach underscores the potential for using mixed metal oxide systems in the synthesis of furanic acids, including the potential oxidation of the acetyl group in 2-(5-acetylfuran-2-yl)acetic acid or its precursors.
Application of Lewis Acids and Brønsted Acids in Furan Derivatization
Both Lewis and Brønsted acids are instrumental in the derivatization of furans. In the synthesis of polysubstituted furans, the cooperative catalysis of a rhodium(II) salt (a Lewis acid) and a Brønsted acid enables the [2 + 3] annulation of N-sulfonyl-1,2,3-triazoles with enaminones. This highlights the power of combining different types of acid catalysts to achieve complex transformations.
The synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, an analogue of the target compound, involves an acid-catalyzed intramolecular cyclization as the final step. This demonstrates the critical role of Brønsted acids in forming the benzofuran ring system. Furthermore, the conversion of xylose to furfural, a key precursor for many furan derivatives, is catalyzed by both Brønsted and Lewis acid sites on solid catalysts. The balance between these acid sites is crucial for maximizing the yield of the desired furan product.
The table below illustrates the use of different acid catalysts in furan synthesis.
| Catalyst Type | Reaction | Starting Materials | Product | Reference |
| Rh(II) salt (Lewis Acid) + Brønsted Acid | [2 + 3] Annulation | N-sulfonyl-1,2,3-triazoles, Enaminones | Polysubstituted furans | |
| Concentrated HCl (Brønsted Acid) | Intramolecular Cyclization | γ-ketoacid intermediate | Benzofuran acetic acid derivative | |
| Sulfonic silica (B1680970) with metal ions (Brønsted and Lewis sites) | Xylose dehydration | Xylose | Furfural |
Utilization of Heterogeneous Catalysts in Vapor Phase Acylation
Heterogeneous catalysts are particularly advantageous for industrial applications due to their ease of separation and recycling. In the context of furan chemistry, vapor-phase reactions over solid catalysts are common. The production of furan from furfural via decarbonylation is often carried out in the vapor phase.
A study on the cross-ketonization of methyl 2-furoate with acetic acid to produce 2-acetylfuran was successfully demonstrated in a continuous-flow, gas-phase system using a zirconia (ZrO2) catalyst. This reaction achieved high selectivity and conversion, offering a more sustainable alternative to traditional liquid-phase Friedel-Crafts acylation. This process is highly relevant to the synthesis of the acetyl group found in 2-(5-acetylfuran-2-yl)acetic acid.
The performance of this heterogeneous catalytic system is summarized below.
| Catalyst | Reactants | Reaction Phase | Temperature | Selectivity for 2-Acetylfuran | Conversion of Methyl 2-Furoate |
| ZrO2 | Methyl 2-furoate, Acetic Acid | Gas Phase | 350 °C | 87% | 90% |
Influence of Ionic Liquids on Synthetic Yield and Selectivity
Ionic liquids have emerged as green and efficient catalysts and reaction media for furan synthesis. The Paal-Knorr synthesis of furans from 1,4-dicarbonyl compounds is effectively catalyzed by the ionic liquid 1-butyl-3-methyl-imidazolium hydrogen sulfate, [bmim]HSO4, without the need for an organic solvent. This method offers good to quantitative yields and the ionic liquid can be recycled.
The choice of ionic liquid can significantly impact the yield of the reaction. For instance, in the synthesis of furans from 2-allylphenol, the use of [EDBU][OTf] resulted in a 91% yield, while reactions in [BMIM][BF4] and [BMIM][PF6] gave much lower yields of 9-12%. This demonstrates the profound influence of the ionic liquid's composition on the reaction outcome.
The following table compares the efficiency of different ionic liquids in a furan synthesis reaction.
| Ionic Liquid | Reactants | Product | Yield | Reference |
| [bmim]HSO4 | 1,4-Diketones | Furans | Good to quantitative | |
| [EDBU][OTf] | 2-Allylphenol | Furan derivative | 91% | |
| [BMIM][BF4] | 2-Allylphenol | Furan derivative | 9-12% | |
| [BMIM][PF6] | 2-Allylphenol | Furan derivative | 9-12% |
Mechanistic Investigations of Reaction Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new transformations. Theoretical studies on the reaction of 2-acetylfuran with hydroxyl radicals have provided valuable insights into its atmospheric chemistry and combustion. These studies, using computational methods, have mapped out the potential energy surfaces for both H-abstraction and OH-addition reactions.
The results indicate that at low temperatures, the addition of the hydroxyl radical to the furan ring is the dominant pathway. However, as the temperature increases, H-abstraction from the acetyl methyl group becomes the most significant reaction channel. One of the subsequent reactions of an intermediate formed from OH addition involves the breaking of a C-C bond to produce a 2-furyl radical and acetic acid. This finding is particularly relevant as it directly involves the formation of an acetic acid moiety, a key structural feature of the target compound.
In the catalytic oxidation of 5-(hydroxymethyl)furfural (HMF) to 2,5-furandicarboxylic acid (FDCA), a valuable polyester (B1180765) monomer, kinetic studies have elucidated the reaction pathway. The oxidation proceeds through several intermediates, and it was determined that the oxidation of 5-formyl-2-furancarboxylic acid (FFCA) from 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) is the rate-determining step. Such mechanistic knowledge is vital for designing more efficient catalysts for the production of furan-based dicarboxylic acids.
Elucidation of Reaction Intermediates through Spectroscopic Methods
The synthesis of derivatives of 2-(5-acetylfuran-2-yl)acetic acid often involves multiple steps where the identification of transient species is crucial for understanding the reaction pathway and optimizing conditions. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for characterizing these intermediates.
For instance, in the synthesis of various 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, the chemical structures of the final compounds were confirmed using ¹H NMR, IR, and Mass Spectra analysis. nih.gov This highlights the routine but critical use of these techniques in confirming the successful synthesis of furan-containing thiazolidinone derivatives.
In a different synthetic approach, the one-pot alkylative carboxylation of 2-acetylfuran to form a β-ketoester intermediate was monitored and the product characterized using IR and NMR spectroscopy. The IR spectrum of the resulting methyl 2-(5-acetylfuran-2-yl)acetate showed characteristic peaks at 3135, 2956, 1740, 1674, 1571, 1467, 1328, 1153, 1017, 883, and 768 cm⁻¹. nsf.gov The ¹H and ¹³C NMR data further corroborated the structure of the intermediate. nsf.gov
Similarly, in the synthesis of new pyrazoline and pyrimidine (B1678525) derivatives from chalcones, which can be considered analogues, the structures of the synthesized compounds were established using IR, ¹H NMR, ¹³C NMR, and mass spectral data. researchgate.net
The table below summarizes the spectroscopic data for a key intermediate, methyl 2-(5-acetylfuran-2-yl)acetate. nsf.gov
| Spectroscopic Data for Methyl 2-(5-acetylfuran-2-yl)acetate | |
| Technique | Observed Peaks/Shifts |
| Infrared (IR) (thin film, cm⁻¹) | 3135, 2956, 1740, 1674, 1571, 1467, 1328, 1153, 1017, 883, 768 |
| ¹H NMR (600 MHz, CDCl₃) δ | 7.61 (dd, J = 1.8, 0.6 Hz, 1H), 7.27 (dd, J = 3.6, 0.6 Hz, 1H), 6.57 (dd, J = 3.6, 1.8 Hz, 1H), 3.86 (s, 2H), 3.75 (s, 3H) |
| ¹³C NMR (150 MHz, CDCl₃) δ | 180.8, 167.4, 152.0, 147.0, 118.3, 112.7, 52.5, 45.2 |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for [C₈H₈O₄+Na⁺]: 191.0320, Found: 191.0326 |
Exploration of Radical Pathways in Furan Derivatization
Radical reactions offer alternative pathways for the derivatization of furan rings, often leading to products that are not accessible through conventional ionic reactions. The reaction of furan derivatives with hydroxyl radicals (•OH) is of particular interest, especially in atmospheric chemistry and combustion processes.
Theoretical studies on the reaction of 2-acetylfuran (AF2) with hydroxyl radicals have shown that the main reaction channels involve H-abstraction from the methyl group on the acetyl side chain and •OH addition to the C2 and C5 positions of the furan ring. researchgate.netnih.gov At lower temperatures, the addition of the hydroxyl radical to the furan ring is the dominant pathway. researchgate.netnih.gov However, as the temperature increases, H-abstraction from the side chain becomes the more prevalent reaction channel. researchgate.netnih.gov
The formation of 2-acetylfuran can also proceed through radical mechanisms in Maillard reactions. For example, in the presence of glycine (B1666218), the [C-5] unit of glucose can combine with formaldehyde (B43269) generated from glycine to produce 2-acetylfuran. researchgate.net
Gas-phase reactions of furan and its methylated analogues with OH radicals in the presence of NO have been studied, revealing the formation of unsaturated 1,4-dicarbonyls as major products. nih.gov For 2-methylfuran, the reaction with OH radicals yields CH₃C(O)CH=CHCHO with a molar yield of 31 ± 5%. nih.gov While not directly involving 2-(5-acetylfuran-2-yl)acetic acid, these studies on simpler furan analogues provide valuable insights into the potential radical-mediated transformations of more complex furan derivatives.
The table below outlines the major reaction pathways and products from the reaction of 2-acetylfuran with hydroxyl radicals. researchgate.netnih.gov
| Radical Reaction Pathways of 2-Acetylfuran (AF2) with •OH | |
| Reaction Type | Description |
| H-abstraction | The hydroxyl radical abstracts a hydrogen atom from the methyl group of the acetyl side chain. This pathway becomes more dominant at higher temperatures. |
| •OH Addition | The hydroxyl radical adds to the furan ring, primarily at the C2 and C5 positions. This is the major pathway at lower temperatures. |
| Resulting Intermediates | The addition of •OH to the furan ring leads to the formation of various radical intermediates (INT1, INT2, INT5, INT8, and INT11). researchgate.net |
| Final Products | Subsequent reactions of these intermediates can lead to ring-opened products such as unsaturated dicarbonyls. For instance, the intermediate INT1 can undergo β-scission to form a 2-furyl radical and acetic acid. researchgate.net |
Kinetic Studies of Furan Acetylation and Subsequent Reactions
The kinetics of the reactions involved in the synthesis and transformation of 2-(5-acetylfuran-2-yl)acetic acid and its precursors are crucial for process optimization and understanding reaction mechanisms.
Kinetic studies have been performed on the enolisation of 2-acetylfuran, which is a key step in many of its subsequent reactions. rsc.org The rates of enolisation have been measured in various media, including water, buffer solutions, dilute acids, and bases, as well as in the presence of metal ions. rsc.org These studies provide quantitative data on the factors that influence the reactivity of the acetyl group.
In the context of the synthesis of 2-acetylfuran itself, response surface methodology (RSM) has been employed to optimize the acylation of furan with acetic anhydride over an H-beta zeolite catalyst. rsc.org This statistical approach allows for the analysis of the effects of various reaction parameters, such as temperature, reactant molar ratio, and catalyst loading, on the yield of the product. The results indicated that the acetic anhydride/furan molar ratio is the most significant factor affecting the yield of 2-acetylfuran. rsc.org A maximum yield of 88.8 mol% was achieved under optimized conditions. rsc.org
The table below presents the optimized conditions for the synthesis of 2-acetylfuran via the acylation of furan. rsc.org
| Optimized Conditions for the Synthesis of 2-Acetylfuran | |
| Parameter | Optimal Value |
| Temperature | 67 °C |
| Acetic Anhydride/Furan Molar Ratio | 4.99 |
| Catalyst/Furan Weight Ratio | 0.42 |
| Reaction Time | 2 hours |
| Result | |
| Predicted Yield | 92.6 mol% |
| Actual Yield | 88.8 mol% |
Molecular Structure, Conformation, and Advanced Spectroscopic Analysis
Structural Characterization through High-Resolution Spectroscopic Techniques
Spectroscopic analysis is fundamental to the unambiguous identification and characterization of 2-(5-Acetylfuran-2-yl)acetic acid. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the hydrogen and carbon framework, Mass Spectrometry (MS) confirms its molecular weight and elemental composition, and Infrared (IR) spectroscopy identifies its key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 2-(5-Acetylfuran-2-yl)acetic acid by mapping the local chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental data for the title compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the 2-acetylfuran (B1664036) moiety and the acetic acid group.
For the ¹H NMR spectrum , the furan (B31954) ring protons are expected to appear as doublets in the aromatic region. The methylene (B1212753) protons (-CH₂) of the acetic acid group would likely present as a singlet, and the acetyl group's methyl protons (-CH₃) would also be a sharp singlet, but further upfield. The acidic proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, which can vary with solvent and concentration.
In the ¹³C NMR spectrum , distinct signals would correspond to each carbon atom in the molecule. The carbonyl carbons of the acetyl group and the carboxylic acid would be the most downfield signals. The furan ring carbons would resonate in the aromatic region, and the aliphatic carbons of the methyl and methylene groups would appear at the most upfield positions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(5-Acetylfuran-2-yl)acetic acid (Note: These are estimated values and can vary based on solvent and experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -COOH | 10.0 - 12.0 (broad s) | ~172 |
| -CH₂- | ~3.8 (s) | ~35 |
| Furan C2 | - | ~150 |
| Furan H3 | ~6.4 (d) | ~111 |
| Furan H4 | ~7.2 (d) | ~119 |
| Furan C5 | - | ~154 |
| Acetyl C=O | - | ~187 |
| Acetyl -CH₃ | ~2.4 (s) | ~26 |
s = singlet, d = doublet
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 2-(5-Acetylfuran-2-yl)acetic acid (C₈H₈O₄), providing strong evidence for its chemical formula. The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (184.04 g/mol ).
High-resolution mass spectrometry (HRMS) would further confirm the elemental composition. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the acetyl group (-COCH₃, 43 Da). Another characteristic fragmentation would be the cleavage of the C-C bond between the furan ring and the acetic acid side chain, leading to the formation of a stable furfuryl-type cation.
Table 2: Expected Mass Spectrometry Data for 2-(5-Acetylfuran-2-yl)acetic acid
| Fragment Ion | Formula | Expected m/z | Description |
| [M]⁺ | C₈H₈O₄ | 184 | Molecular Ion |
| [M - COOH]⁺ | C₇H₇O₂ | 139 | Loss of carboxylic acid group |
| [M - CH₃CO]⁺ | C₆H₅O₃ | 141 | Loss of acetyl group |
| [C₅H₄O-CH₂]⁺ | C₆H₅O | 93 | Furfuryl-type cation |
| [CH₃CO]⁺ | C₂H₃O | 43 | Acetyl cation |
Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in 2-(5-Acetylfuran-2-yl)acetic acid. The spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) and hydroxyl (O-H) groups.
A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Two distinct C=O stretching vibrations would also be prominent: one for the carboxylic acid carbonyl, typically around 1700-1725 cm⁻¹, and another for the acetyl ketone carbonyl, expected at a slightly lower wavenumber, around 1670-1680 cm⁻¹, due to conjugation with the furan ring. Vibrations associated with the furan ring (C=C and C-O-C stretching) would appear in the fingerprint region (below 1600 cm⁻¹).
Table 3: Characteristic Infrared (IR) Absorption Bands for 2-(5-Acetylfuran-2-yl)acetic acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid C=O | Stretch | 1700-1725 | Strong |
| Acetyl C=O | Stretch | 1670-1680 | Strong |
| Furan C=C | Stretch | ~1560, ~1470 | Medium |
| Furan C-O-C | Stretch | ~1250, ~1020 | Medium |
| C-H (sp² and sp³) | Stretch | 2850-3100 | Medium-Weak |
Computational Chemistry Approaches for Molecular Geometry and Electronic Structure Investigation
To complement experimental data, computational methods are used to investigate the molecule's three-dimensional structure and electronic properties. These theoretical calculations provide valuable insights into its preferred conformations and stability.
Molecular modeling allows for the exploration of different possible conformations of 2-(5-Acetylfuran-2-yl)acetic acid. The primary sources of conformational flexibility are the rotation around the single bond connecting the acetic acid side chain to the furan ring and the orientation of the carboxylic acid group. Conformational analysis helps to identify the most stable conformer(s) by calculating the relative energies of various spatial arrangements. These studies often reveal that intramolecular hydrogen bonding between the carboxylic acid proton and the furan's oxygen atom or the acetyl group's carbonyl oxygen can play a role in stabilizing certain conformations.
Crystallographic Studies of Furanic Acid Derivatives for Solid-State Structure Elucidation
While specific crystallographic data for 2-(5-Acetylfuran-2-yl)acetic acid is not available, analysis of related furanic and benzofuranic acid derivatives provides significant insight into the expected solid-state structure. X-ray crystallography studies on compounds like 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid and 2-(5-methoxy-1-benzofuran-3-yl)acetic acid reveal common structural motifs. nih.govnih.gov
A recurrent and highly stable feature in the crystal structure of carboxylic acids is the formation of centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the carboxyl groups. nih.govnih.gov This creates a characteristic eight-membered ring synthon.
In the case of 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, these dimers are further organized into stacks by other intermolecular interactions, including C-H···O and C-H···F bonds. nih.gov Similarly, the crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid shows that after the formation of the primary hydrogen-bonded dimers, the aggregates assemble into layers via C-H···O interactions involving the furan ring's oxygen atom. nih.gov
The planarity of the furan or benzofuran (B130515) ring is a key feature in these structures. nih.govnih.gov The orientation of the acetic acid side chain, however, can vary. For instance, in 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, the acetic acid group is positioned nearly perpendicular to the plane of the benzofuran ring system. nih.gov
These studies collectively suggest that 2-(5-Acetylfuran-2-yl)acetic acid would likely crystallize as planar furan rings linked into centrosymmetric dimers by strong hydrogen bonds between their carboxylic acid groups, with further packing influenced by weaker intermolecular forces involving the acetyl group. The solid-state polymerization of other furan derivatives like 2,5-furandicarboxylic acid (FDCA) to create polymers like PEF further underscores the structural importance of the furan ring in forming extended networks. google.com
Structure Activity Relationship Studies in Non Human Biological Systems
Correlation of Structural Features with Biological Activities in in vitro Models
The biological activities of furan (B31954) derivatives, including those related to 2-(5-acetylfuran-2-yl)acetic acid, are intrinsically linked to their structural features. The presence and position of different functional groups on the furan ring can significantly modulate their antimicrobial, antioxidant, enzyme inhibitory, and cytotoxic properties.
Furan derivatives have demonstrated notable antimicrobial properties. utripoli.edu.ly For instance, certain 2,4-disubstituted furan derivatives have shown enhanced antibacterial activity, particularly against Proteus vulgaris and Escherichia coli. ijabbr.com The introduction of a 5-nitro group, as seen in 5-nitrofurans like furazolidone (B1674277) and nitrofurantoin, confers broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Modifications at the N-α position of these 5-nitrofuran drugs have been explored to generate more active compounds. nih.gov For example, a hydroxylated derivative showed enhanced activity against S. aureus and E. coli. nih.gov
Some furan-based hydrazone compounds have also been synthesized and evaluated for their antibacterial activity. utripoli.edu.ly Additionally, brominated furanones produced by the red seaweed Delisea pulchra have been found to prevent bacterial colonization by interfering with their quorum-sensing systems. nih.gov
Many furan derivatives exhibit significant antioxidant activity, which is often attributed to their ability to scavenge free radicals. nih.govwikipedia.org Furan fatty acids, for example, are effective radical scavengers. wikipedia.org The antioxidant potential of furan derivatives can be influenced by the nature of their substituents.
Studies on 2-(p-phenyl substituted styryl)-furans revealed that a p-hydroxy substituent confers good antioxidant properties, with an O-H bond dissociation energy comparable to that of vitamin E. researchgate.net In contrast, derivatives with strong electron-withdrawing groups like nitro, cyano, and chloro groups did not show antioxidant activity. researchgate.net Furthermore, some 4-hydroxy-3(2H)-furanones have demonstrated antioxidant activity comparable to ascorbic acid. nih.govnih.gov The antioxidant activity of these compounds is believed to contribute to their protective effects, such as the inhibition of cataract formation in rats. nih.gov
Furan derivatives have been investigated as inhibitors of various enzymes. For instance, furan carboxylate derivatives have been identified as novel inhibitors of ATP-citrate lyase (ACL), an enzyme implicated in cancer metabolism. nih.gov
In the context of tyrosinase, an enzyme involved in melanin (B1238610) production, furan-containing compounds have shown inhibitory effects. nih.gov A study on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives found that a compound with a 2,4-dihydroxyphenyl group exhibited potent tyrosinase inhibitory activity. nih.gov The number and type of functional groups on the β-phenyl ring of these furan chalcone (B49325) derivatives were found to greatly affect their inhibitory activity. nih.gov Carboxyl-furan derivatives have also been shown to be efficient and competitive inhibitors of mushroom tyrosinase. nih.govsci-hub.st
The cytotoxic effects of furan derivatives against various cancer cell lines have been extensively studied. nih.govbenthamdirect.comnih.gov The antiproliferative activity of these compounds is often dependent on the specific cell line and the substitution pattern on the furan ring.
For example, a series of novel furan derivatives showed pronounced anti-proliferative effects in the micromolar range against HeLa (cervical cancer) and SW620 (colorectal cancer) cell lines. benthamdirect.comnih.gov Some of these compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis. nih.gov The cytotoxicity of certain furan derivatives has been linked to the inhibition of tubulin polymerization. nih.gov
Impact of Substituent Modifications on Observed Biological Activity
The biological activity of furan derivatives can be finely tuned by modifying the substituents on the furan ring. nih.govresearchgate.net This principle is a cornerstone of medicinal chemistry, allowing for the optimization of a compound's therapeutic properties. reachemchemicals.com
The introduction of different functional groups can alter a molecule's electronic properties, lipophilicity, and steric hindrance, all of which can affect its interaction with biological targets. ijabbr.com For example, in a study of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors, the addition of various groups at the 4-position of the B ring, such as dimethyl amine, pyrrolidine, piperidine, or a methyl ester, improved the inhibitory activity by 2-3 fold, whereas a carboxylic acid group led to reduced activity. nih.gov
Similarly, the antibacterial activity of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives was found to be more favorable with the presence of an electron-withdrawing substituent on the phenyl ring. nih.gov The strategic modification of functional groups can enhance bioactivity, optimize solubility, improve metabolic stability, and increase target specificity. reachemchemicals.com
Molecular Interactions with Biomolecular Targets: Computational and in vitro Approaches
Understanding the molecular interactions between furan derivatives and their biological targets is crucial for rational drug design. Computational methods like molecular docking and molecular dynamics (MD) simulations, complemented by in vitro experiments, provide valuable insights into these interactions. nih.govnih.gov
Molecular docking studies have been used to predict the binding modes of furan derivatives in the active sites of enzymes. For instance, docking simulations of a potent tyrosinase inhibitor, a furan chalcone derivative, indicated that it can bind to both the catalytic and allosteric sites of the enzyme. researchgate.net
Spectroscopic techniques and molecular docking have been employed to study the interaction between furan derivatives and porcine myofibrillar proteins. nih.gov These studies revealed that hydrogen bonds, van der Waals forces, and hydrophobic interactions were the primary forces driving the interaction. nih.gov The binding capacity was influenced by the molecular polarity and the position of the branched chain of the furan derivatives. nih.gov
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comjscimedcentral.com This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule, such as 2-(5-Acetylfuran-2-yl)acetic acid, to the active site of a target protein. iomcworld.org The process involves creating three-dimensional structures of both the ligand (the small molecule) and the receptor (the protein target) and then using sophisticated algorithms to explore the various ways the ligand can fit into the protein's binding site. mdpi.com
While specific docking studies for 2-(5-Acetylfuran-2-yl)acetic acid are not extensively documented in public literature, the methodology to evaluate its potential as a therapeutic agent is well-established. Furan-containing compounds are known to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. iiarjournals.orgresearchgate.netijabbr.com Therefore, a typical docking study for 2-(5-Acetylfuran-2-yl)acetic acid would likely investigate its interaction with relevant protein targets in these disease areas, such as cyclooxygenase (COX) enzymes, which are key in inflammation, or various protein kinases involved in cancer signaling pathways.
The simulation process begins with the preparation of the protein's crystal structure, often obtained from the Protein Data Bank (PDB), by removing water molecules, adding hydrogen atoms, and assigning charges. jscimedcentral.com The 2-(5-Acetylfuran-2-yl)acetic acid molecule is likewise prepared by generating its 3D conformation and optimizing its geometry. A docking program, such as AutoDock or Glide, is then used to place the ligand into the defined binding pocket of the protein. The program's algorithm systematically explores different orientations and conformations of the ligand within the binding site. mdpi.com
Each potential binding pose is evaluated by a scoring function, which estimates the binding free energy of the complex. jscimedcentral.com A more negative score typically indicates a more stable and favorable binding interaction. The results identify the most likely binding pose and predict the binding affinity. Furthermore, these simulations provide detailed insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the acetyl and carboxylic acid groups of the furan derivative and the amino acid residues of the target protein.
Below is an illustrative table of potential molecular docking results for 2-(5-Acetylfuran-2-yl)acetic acid against a hypothetical protein target.
Interactive Data Table: Illustrative Molecular Docking Results
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 2-(5-Acetylfuran-2-yl)acetic acid | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |
| p38 MAP Kinase | 2-(5-Acetylfuran-2-yl)acetic acid | -7.9 | Met109, Gly110, Lys53 | Hydrogen Bond, Hydrophobic |
Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the typical outputs of a molecular docking simulation.
In Vitro Assays for Binding Affinity and Functional Effects
Following computational predictions from molecular docking, in vitro assays are essential experimental steps to validate and quantify the interaction between a compound and its biological target. youtube.com These laboratory-based tests are used to measure the binding affinity of 2-(5-Acetylfuran-2-yl)acetic acid to its predicted protein target and to determine its functional effect (e.g., inhibition or activation) on the target's activity.
Binding Affinity Assays
Binding assays directly measure the strength of the interaction between the ligand and the protein. youtube.com A common method is the radioligand binding assay, where a radioactive version of a known ligand is used to compete with the test compound (2-(5-Acetylfuran-2-yl)acetic acid) for binding to the target receptor. researchgate.net By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50 value), the inhibitory constant (Ki) can be calculated. The Ki value is an intrinsic measure of binding affinity, with lower values indicating a stronger affinity. chelatec.com
Alternative non-radioactive methods include Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR). In FP, the change in the polarization of fluorescent light is measured when the small, fluorescently-labeled ligand binds to the much larger protein target. SPR detects changes in the refractive index at the surface of a sensor chip when the protein, immobilized on the chip, binds to the ligand in solution. wikipedia.org These techniques can determine kinetic parameters such as the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) is derived (Kd = koff/kon). chelatec.com
Functional Assays
Functional assays assess the biological consequence of the binding interaction. youtube.com If the target is an enzyme, an enzyme inhibition assay is performed. bellbrooklabs.com In this type of assay, the enzyme, its substrate, and varying concentrations of the inhibitor (2-(5-Acetylfuran-2-yl)acetic acid) are combined. The enzymatic activity is measured by monitoring the rate of product formation or substrate depletion. numberanalytics.com From the resulting dose-response curve, the half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of the compound required to reduce the enzyme's activity by 50%. bellbrooklabs.com This is a critical parameter for evaluating the potency of a potential inhibitor.
If the target is a receptor, a cell-based functional assay might be employed. For example, if the receptor's activation leads to the production of a specific second messenger, the assay would measure the levels of this messenger in cells treated with 2-(5-Acetylfuran-2-yl)acetic acid to determine if the compound acts as an agonist or antagonist.
The results from these in vitro assays provide crucial data to confirm the predictions of molecular docking and to establish a quantitative structure-activity relationship for 2-(5-Acetylfuran-2-yl)acetic acid and its analogs.
Below is an illustrative data table summarizing potential results from in vitro assays.
Interactive Data Table: Illustrative In Vitro Assay Results
| Assay Type | Target Protein | Parameter | Value |
|---|---|---|---|
| Enzyme Inhibition Assay | Cyclooxygenase-2 (COX-2) | IC50 | 5.2 µM |
| Radioligand Binding Assay | Cyclooxygenase-2 (COX-2) | Ki | 2.8 µM |
| Enzyme Inhibition Assay | p38 MAP Kinase | IC50 | 10.8 µM |
Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the typical outputs of in vitro binding and functional assays.
Applications in Advanced Chemical Syntheses and Materials Science
Utilization as Key Intermediates in Complex Organic Synthesis
The strategic placement of the acetyl and acetic acid groups on the furan (B31954) core of 2-(5-acetylfuran-2-yl)acetic acid makes it a promising candidate as a key intermediate in the synthesis of more complex molecules, including those with pharmaceutical and materials applications.
While there is no direct evidence in the reviewed literature of 2-(5-acetylfuran-2-yl)acetic acid being used as a precursor for cephalosporin (B10832234) antibiotics, its structural relative, 2-acetylfuran (B1664036), is a known intermediate in the production of the second-generation cephalosporin antibiotic, cefuroxime (B34974). wikipedia.orgnih.gov The synthesis of cefuroxime involves the conversion of 2-acetylfuran to 2-furanyloxoacetic acid through a reaction with aqueous sodium nitrite (B80452). wikipedia.org This oxoacetic acid derivative is then incorporated as a side chain in the cephalosporin structure. wikipedia.orgnih.gov
The cross-reactivity of cephalosporins is often attributed to the similarities in their R1 and R2 side chains. nih.gov The R1 side chain, in particular, often remains intact during the degradation of the antibiotic and is a key determinant in allergic reactions. nih.gov This highlights the importance of the chemical nature of the side chain precursors in the development of new cephalosporin derivatives. nih.govnsf.govnih.gov
Given the structural relationship, it is plausible that 2-(5-acetylfuran-2-yl)acetic acid could be chemically modified to serve as a side chain precursor for novel cephalosporin analogues. The acetic acid moiety could be a handle for amide bond formation with the 7-aminocephalosporanic acid (7-ACA) nucleus, a common strategy in the synthesis of semi-synthetic cephalosporins. nih.gov
The furan ring is a fundamental building block for the synthesis of a wide array of other heterocyclic systems. Furan derivatives can undergo various transformations, such as Diels-Alder reactions, ring-opening, and ring-rearrangement reactions, to afford more complex heterocyclic structures. The presence of the acetyl and carboxylic acid groups in 2-(5-acetylfuran-2-yl)acetic acid offers multiple reaction sites for such transformations.
For instance, the ketone functionality of the acetyl group can be a starting point for the construction of new rings. The synthesis of 2-acylhydrazino-5-arylpyrrole derivatives, which have shown antifungal activity, demonstrates the utility of furan-based precursors in generating other five-membered heterocycles. nih.gov Similarly, intramolecular cyclization reactions are a powerful tool in heterocyclic synthesis. nih.gov For example, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can be cyclized to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov While not starting from a furan derivative, this illustrates a synthetic strategy that could potentially be adapted for 2-(5-acetylfuran-2-yl)acetic acid, where the acetyl and acetic acid groups could be manipulated to participate in intramolecular cyclizations to form fused heterocyclic systems.
The following table summarizes some reactions of furan derivatives that lead to the formation of other heterocyclic systems.
| Starting Material Type | Reaction Type | Product Heterocycle | Reference |
| Furan derivative | Diels-Alder Reaction | Oxabicycloheptene | slideshare.net |
| Furan derivative | Ring-opening/re-cyclization | Pyrrole | nih.gov |
| Furan derivative | Intramolecular cyclization | Fused heterocycles | nih.gov |
Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. nih.gov They are synthesized by polyketide synthases (PKSs) through the iterative condensation of small carboxylic acid units, such as malonyl-CoA and methylmalonyl-CoA. nih.gov The incorporation of non-canonical starter or extender units into polyketide biosynthetic pathways is a key strategy for generating novel natural product analogues. nih.gov
There is currently no information available in the scientific literature to suggest that 2-(5-acetylfuran-2-yl)acetic acid is directly incorporated as a building block in the biosynthesis of polyketide natural products. The substrate specificity of PKS enzymes is a critical factor, and they typically utilize coenzyme A (CoA) thioesters of carboxylic acids as their substrates. nih.gov While enzymatic pathways for the conversion of various carboxylic acids to their corresponding CoA esters exist, the specific enzymes that would act on 2-(5-acetylfuran-2-yl)acetic acid have not been identified.
Integration into Polymer Chemistry and Novel Materials Development
Furan-based compounds, particularly 2,5-furandicarboxylic acid (FDCA), have garnered significant attention as renewable building blocks for the synthesis of polyesters and other polymers. The polymerization of furan itself can occur under acidic conditions, although this often leads to insoluble materials. rsc.orgrsc.org The presence of an acetic acid side chain, as in 2-(5-acetylfuran-2-yl)acetic acid, could potentially influence the polymerization process and the properties of the resulting polymer.
Currently, there is a lack of specific research on the integration of 2-(5-acetylfuran-2-yl)acetic acid into polymers. However, the bifunctional nature of the molecule, with its carboxylic acid group, makes it a candidate for polymerization reactions such as polycondensation. The furan ring and the acetyl group could also be sites for post-polymerization modification, allowing for the tuning of material properties.
Contributions to Agrochemistry Research beyond Direct Efficacy
Furan and benzofuran (B130515) derivatives have been investigated for their potential applications in agrochemistry, particularly as antifungal agents. nih.govresearchgate.net For example, a study on 2-benzofuranylacetic acid amides demonstrated their in vitro activity against the phytopathogenic fungus Fusarium oxysporum. nih.gov This suggests that the furan-2-yl-acetic acid scaffold could be a valuable starting point for the development of new agrochemicals.
The synthesis and antimicrobial activity of 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines have also been reported, with some compounds showing high antifungal activity. researchgate.net These studies highlight the potential of modifying the furan core at the 5-position to enhance biological activity.
While direct studies on the agrochemical applications of 2-(5-acetylfuran-2-yl)acetic acid are not available, the existing research on related compounds provides a strong rationale for its investigation in this area. The acetyl group at the 5-position could be a key site for derivatization to create a library of compounds for screening against various plant pathogens.
The table below shows examples of furan and benzofuran derivatives with reported antifungal activity.
| Compound Class | Target Organism | Reference |
| 2-Benzofuranylacetic acid amides | Fusarium oxysporum | nih.gov |
| 4-(5-Aryl-2-furoyl)morpholines | Cryptococcus neoformans | researchgate.net |
| 2-Acylhydrazino-5-arylpyrroles (from furan precursors) | Candida species | nih.gov |
Role in Flavor Chemistry and Maillard Reaction Studies
The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is responsible for the development of color and flavor in many cooked foods. nih.gov Furan derivatives are well-known products of the Maillard reaction and contribute significantly to the aroma of a wide range of food products. nih.gov
2-Acetylfuran, the parent ketone of 2-(5-acetylfuran-2-yl)acetic acid, is a key flavor compound with a characteristic nutty, balsamic, and caramel-like aroma. wikipedia.org It is formed during the roasting and baking of various foods and is used as a flavoring agent in products such as coffee, chocolate, and baked goods. wikipedia.org The formation of 2-acetylfuran in the Maillard reaction can occur through the degradation of glucose or the reaction between glucose and glycine (B1666218). nih.gov
While the direct role of 2-(5-acetylfuran-2-yl)acetic acid in flavor chemistry has not been explicitly studied, its structural similarity to known flavor compounds suggests that it could be a precursor or an intermediate in the formation of flavor-active molecules during food processing. The presence of the acetic acid moiety would likely influence its volatility and sensory properties compared to 2-acetylfuran. Further research is needed to understand the sensory characteristics of 2-(5-acetylfuran-2-yl)acetic acid and its potential formation pathways in food systems.
The following table lists some furan derivatives that are known Maillard reaction products and their associated sensory characteristics.
| Furan Derivative | Sensory Characteristics | Reference(s) |
| 2-Acetylfuran | Nutty, balsamic, caramel | wikipedia.org |
| Furfural (B47365) | Bready, sweet, caramel | wisc.edu |
| 5-Hydroxymethylfurfural (HMF) | - | nih.gov |
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) | Caramel, fruity | nih.gov |
Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on the chemical compound “2-(5-Acetylfuran-2-yl)acetic acid” that adheres to the specific outline provided.
Extensive searches have been conducted to find data regarding the formation pathways of this particular compound in thermal processes, the influence of amino acids on its production, and its analysis in food and beverage matrices. However, the search results consistently yield information on related but distinct furanic compounds, such as 2-acetylfuran, 2-furoic acid, and general furan derivatives.
The available literature thoroughly covers the broader topics of:
Maillard Reaction and Caramelization: These are well-documented thermal processes that lead to the formation of a wide array of furanic compounds in food. nih.govwikipedia.orgragus.co.uk The reaction involves reducing sugars and amino acids, which, upon heating, produce a complex mixture of molecules responsible for the browning and flavor of cooked food. wikipedia.orgragus.co.uk
General Furan Formation: Pathways for the formation of furan and its simpler derivatives (e.g., methylfuran) from precursors like carbohydrates, amino acids, ascorbic acid, and polyunsaturated fatty acids are extensively studied. nih.govresearchgate.netresearchgate.netnih.govdongguk.edu
Influence of Amino Acids: The type and concentration of amino acids are known to significantly influence the profile of Maillard reaction products, including the formation of various furanoids. nih.gov
Analysis of Furans in Food: Methodologies for detecting and quantifying common furanic compounds in food products like coffee, juices, and processed foods are well-established. researchgate.net
Therefore, it is not possible to provide a scientifically accurate and detailed article on “2-(5-Acetylfuran-2-yl)acetic acid” that meets the requirements of the requested outline. The necessary research findings and data tables for this specific molecule are not present in the accessible scientific domain.
Analytical Methodologies for the Detection and Quantification of 2 5 Acetylfuran 2 Yl Acetic Acid
The accurate detection and quantification of furanic compounds, including 2-(5-acetylfuran-2-yl)acetic acid, are crucial for quality control in various industries and for research purposes. Analytical methodologies are selected based on the specific properties of the target analyte, such as volatility and polarity, as well as the complexity of the sample matrix. Chromatographic techniques, in particular, offer the necessary separation power and sensitivity for this class of compounds.
Future Directions and Emerging Research Avenues for 2 5 Acetylfuran 2 Yl Acetic Acid
Development of More Sustainable and Greener Synthesis Approaches
The conventional synthesis of furan (B31954) derivatives often involves multi-step processes with harsh reagents and significant waste generation. Future research will undoubtedly focus on developing more environmentally benign and efficient synthetic routes to 2-(5-acetylfuran-2-yl)acetic acid and its derivatives. A primary driver for this is the potential to utilize biomass as a starting material. rsc.orgrsc.org
Key trends in green synthesis for furan-based compounds that are applicable to 2-(5-acetylfuran-2-yl)acetic acid include:
Biocatalytic Methods: The use of enzymes for the oxidation of biomass-derived precursors like 5-(hydroxymethyl)furfural (HMF) to form the furan ring and its functional groups is a promising avenue. acs.org For instance, HMF oxidase can be employed in biocatalytic oxidation routes to produce 2,5-furandicarboxylic acid (FDCA), a related dicarboxylic acid. acs.org Similar enzymatic pathways could be engineered for the selective synthesis of 2-(5-acetylfuran-2-yl)acetic acid.
Heterogeneous Catalysis: The development of robust and recyclable solid catalysts is crucial for sustainable chemical production. acs.org For the synthesis of related furan compounds, zeolite molecular sieves have been utilized to promote greener reaction conditions. patsnap.com Research into novel solid acid and oxidation catalysts could enable a one-pot synthesis from biomass-derived sugars or furfural (B47365), minimizing purification steps and solvent use.
Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability for chemical synthesis. The application of flow chemistry to the synthesis of 2-(5-acetylfuran-2-yl)acetic acid could lead to higher yields and purity while reducing reaction times and waste.
| Synthesis Approach | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for specific transformations. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product separation, continuous processing. | Development of novel solid acid and oxidation catalysts. |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability. | Optimization of reaction conditions and reactor design. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The furan ring in 2-(5-acetylfuran-2-yl)acetic acid is a versatile scaffold for a variety of chemical transformations. Future research will likely explore novel reactivity patterns beyond standard functional group manipulations.
Emerging areas of interest include:
C-H Bond Activation: Direct functionalization of the C-H bonds on the furan ring offers a more atom-economical approach to creating complex molecules. Research into transition-metal catalyzed C-H activation could unlock new pathways to novel derivatives of 2-(5-acetylfuran-2-yl)acetic acid.
Photocatalysis and Electrocatalysis: These methods provide green alternatives to traditional thermal reactions. The use of light or electricity to drive reactions can lead to unique reactivity and selectivity. The development of photocatalytic systems for the modification of the furan ring or the side chains of 2-(5-acetylfuran-2-yl)acetic acid is a promising research direction.
Ring-Opening and Rearrangement Reactions: Controlled opening of the furan ring can lead to the synthesis of valuable linear compounds that are not easily accessible through other routes. Investigating the selective ring-opening of 2-(5-acetylfuran-2-yl)acetic acid could yield a new platform of chemical intermediates. Theoretical studies on the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals have shown that the furan ring can undergo addition reactions leading to ring-opened products. acs.orgresearchgate.netnih.gov
Advanced Computational Modeling for Precise Property and Activity Prediction
Computational chemistry is an increasingly powerful tool for accelerating chemical research. The application of advanced computational models to 2-(5-acetylfuran-2-yl)acetic acid can provide deep insights into its properties and reactivity, guiding experimental work.
Future computational studies will likely focus on:
Density Functional Theory (DFT) Calculations: DFT methods can be used to predict the electronic structure, spectroscopic properties, and reactivity of 2-(5-acetylfuran-2-yl)acetic acid and its derivatives. nih.gov Such calculations can help in understanding reaction mechanisms and in the design of new catalysts. For instance, DFT has been used to study the fragmentation of 2-furylcarbinol derivatives, providing insights into their reactivity. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics and interactions of 2-(5-acetylfuran-2-yl)acetic acid with other molecules, such as enzymes or receptors. This is particularly relevant for predicting its biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of 2-(5-acetylfuran-2-yl)acetic acid derivatives with their chemical or biological activities. These models can then be used to virtually screen libraries of compounds and identify promising candidates for synthesis and testing.
| Computational Method | Application for 2-(5-Acetylfuran-2-yl)acetic acid |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. nih.gov |
| Molecular Dynamics (MD) | Study of conformational dynamics and intermolecular interactions. nih.gov |
| QSAR Modeling | Correlation of chemical structure with biological or chemical activity. |
Diversification of Applications Beyond Current Chemical and Biological Scopes
While furan derivatives have found applications in pharmaceuticals and as flavoring agents, there is significant potential to expand the utility of 2-(5-acetylfuran-2-yl)acetic acid into new domains. wikipedia.orgmedchemexpress.com
Emerging application areas include:
Polymer Science: Furan-based monomers are being explored for the synthesis of bio-based polymers. rsc.orgacs.org 2,5-Furandicarboxylic acid (FDCA), a related compound, is a key building block for polyethylene (B3416737) furanoate (PEF), a promising alternative to PET. acs.org The di-functionality of 2-(5-acetylfuran-2-yl)acetic acid (a carboxylic acid and a ketone group) could be exploited for the development of novel polyesters, polyamides, or other polymeric materials with unique properties.
Agrochemicals: The furan scaffold is present in some commercial fungicides. nih.gov The unique substitution pattern of 2-(5-acetylfuran-2-yl)acetic acid could be a starting point for the design and synthesis of new agrochemicals with improved efficacy and environmental profiles.
Functional Materials: The aromatic and functionalized nature of the molecule makes it a candidate for the development of functional materials. For example, its derivatives could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or as building blocks for metal-organic frameworks (MOFs).
Analysis of the Patent Landscape and Innovation Trends in Furanic Acid Chemistry
The patent landscape provides valuable insights into the commercial interest and innovation trends in a particular field of chemistry. An analysis of patents related to furanic acids reveals a growing interest in their synthesis and application.
Key innovation trends relevant to 2-(5-acetylfuran-2-yl)acetic acid include:
Biomass Conversion: A significant number of patents focus on the conversion of biomass-derived feedstocks, such as furfural and HMF, into furanic acids and their derivatives. This highlights the commercial drive towards sustainable chemical production.
Catalyst Development: There is a strong emphasis on the development of novel catalysts for the efficient and selective synthesis of furan compounds. Patents in this area often claim new catalyst compositions and process conditions that improve yield and reduce costs. google.compatsnap.com
Polymer Applications: A major area of patent activity is the use of furanic acids, particularly FDCA, as monomers for the production of bio-based polymers. This reflects the significant market potential for sustainable plastics.
Pharmaceutical and Agrochemical Applications: Patents continue to be filed for new furan derivatives with potential applications as active pharmaceutical ingredients or agrochemicals, indicating ongoing research and development in these areas. google.com
While specific patents for 2-(5-acetylfuran-2-yl)acetic acid may be limited, the broader trends in furanic acid chemistry suggest a fertile ground for innovation around this molecule, particularly in the areas of green synthesis and novel applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
